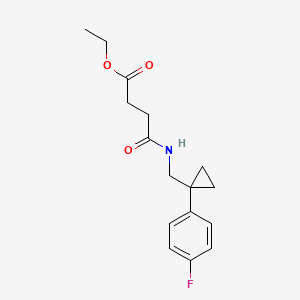
Ethyl 4-(((1-(4-fluorophenyl)cyclopropyl)methyl)amino)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups. It has a cyclopropyl group (a three-carbon ring), a fluorophenyl group (a benzene ring with a fluorine atom), and an ethyl ester group (derived from ethyl and a carboxylic acid). These functional groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropyl group would add ring strain to the molecule, potentially making it more reactive. The fluorophenyl group would likely contribute to the compound’s polarity, and the ester group could participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its polarity, solubility, melting point, and boiling point would all be influenced by the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Cyclobutene Derivatives Synthesis : Ethyl 4-aryl-2,4-dioxobutanoates undergo stereoselective intramolecular Wittig reactions with vinyltriphenylphosphonium salt, leading to the formation of cyclobutene derivatives. These derivatives can further undergo electrocyclic ring-opening reactions to produce highly electron-deficient 1,3-dienes, showcasing a pathway for synthesizing complex cyclic structures from simpler precursors (Yavari & Samzadeh‐Kermani, 1998).
Trifluoromethyl Heterocycles : The use of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate demonstrates its versatility as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles. Key steps involve rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, enabling the creation of diverse trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines (Honey et al., 2012).
Biological Activities
Antimicrobial Activities : Compounds like Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate have been synthesized and their structures confirmed through spectral studies and X-ray diffraction. These compounds have been evaluated for their antifungal and antimicrobial susceptibilities, indicating the potential for chemical compounds with similar structures to be used in the development of new antimicrobial agents (Kumar et al., 2016).
Enzymatic Reduction in Organic Solvents : Research on the enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate in organic solvent-water diphasic systems highlights the application of biocatalysis in producing enantiomerically pure compounds. This approach can be valuable in the synthesis of pharmaceutical intermediates and fine chemicals (Shimizu et al., 1990).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. If it has promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied for potential uses in materials science or other areas of chemistry .
Eigenschaften
IUPAC Name |
ethyl 4-[[1-(4-fluorophenyl)cyclopropyl]methylamino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c1-2-21-15(20)8-7-14(19)18-11-16(9-10-16)12-3-5-13(17)6-4-12/h3-6H,2,7-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKURVGYXRKVPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC1(CC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(((1-(4-fluorophenyl)cyclopropyl)methyl)amino)-4-oxobutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

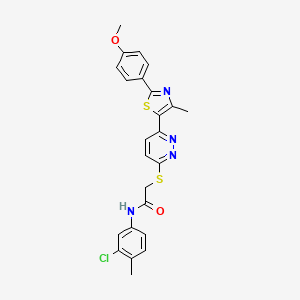
![2-[(4-methylpiperidin-1-yl)carbonyl]-4-[4-(methylsulfonyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2669068.png)
![3-Chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2669070.png)
![N-[(4-fluorobenzyl)oxy]urea](/img/structure/B2669072.png)
![Spiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridin]-2'(1'H)-one](/img/structure/B2669073.png)
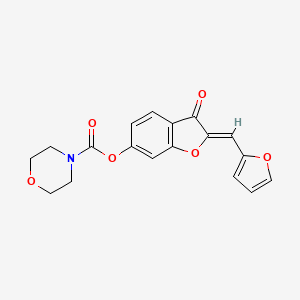
![[2-oxo-2-(4-sulfamoylanilino)ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2669077.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-yl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2669078.png)
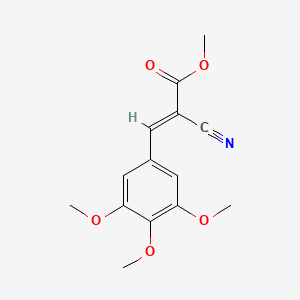
![N-[Cyano(cyclohexyl)methyl]-3-(1-methylpyrazol-4-YL)propanamide](/img/structure/B2669080.png)
![2-(Chloromethyl)-5-[3-chloro-4-(3-methylsulfonylpropoxy)phenyl]-1,3-oxazole](/img/structure/B2669081.png)
![2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane](/img/structure/B2669083.png)
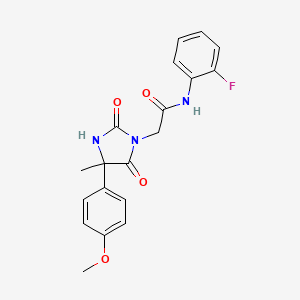
![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2669085.png)